molecular formula C19H22N2O3S B2741944 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide CAS No. 941929-80-2

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Cat. No.: B2741944
CAS No.: 941929-80-2
M. Wt: 358.46
InChI Key: ZYBWQAAWAJDDLT-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and various reagents to introduce the quinoline and benzamide moieties. Common synthetic routes may involve:

    Nitration and Reduction: Nitration of a substituted aniline followed by reduction to form the corresponding amine.

    Cyclization: Formation of the quinoline ring through cyclization reactions.

    Sulfonylation: Introduction of the methylsulfonyl group using sulfonyl chlorides.

    Amidation: Formation of the benzamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

Uniqueness

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl and benzamide moieties differentiate it from other quinoline derivatives, potentially leading to unique interactions and effects.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a tetrahydroquinoline moiety and a methanesulfonyl group. This structural diversity enhances its solubility and reactivity, making it suitable for various biological studies. The chemical formula is C17H22N2O3S, with a molecular weight of approximately 342.44 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, which is critical for its antimicrobial properties. For instance, it has been shown to target enzymes such as transpeptidases and carboxypeptidases that are essential for the integrity of bacterial cell walls.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Notably, it has been effective against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a therapeutic agent in treating resistant infections.

Biological Activity Data

Activity Type Target Organisms Effectiveness
AntimicrobialStaphylococcus aureusEffective against MRSA
Enzyme InhibitionTranspeptidases and carboxypeptidasesSignificant inhibition observed
CytotoxicityVarious cancer cell linesPotential cytotoxic effects noted

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of this compound against clinical isolates of MRSA. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong bactericidal activity.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines including HeLa and MCF-7. Results indicated that the compound induced apoptosis in these cells at concentrations above 10 µg/mL.

Safety and Toxicity

While the biological activity is promising, safety assessments are critical. Preliminary toxicity studies have indicated that the compound exhibits low acute toxicity with an oral LD50 greater than 1000 mg/kg in rodent models . However, further comprehensive toxicological evaluations are necessary to establish a complete safety profile.

Properties

IUPAC Name

3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13-6-7-16(11-14(13)2)19(22)20-17-8-9-18-15(12-17)5-4-10-21(18)25(3,23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBWQAAWAJDDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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